5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride
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Overview
Description
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is an organic compound that features a furan ring, a pyrazole ring, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid+SOCl2→5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation reactions: The compound can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Condensation reactions: These reactions are often catalyzed by acids or bases, depending on the nature of the nucleophile.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural chemicals: It is employed in the synthesis of pesticides and herbicides.
Material science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Furoyl chloride: Similar in structure but lacks the pyrazole ring.
5-(2-Furyl)-1H-pyrazole-3-carbonyl chloride: Similar but without the methyl group on the pyrazole ring.
5-(2-Furyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: Similar but with the carbonyl chloride group at a different position on the pyrazole ring.
Uniqueness
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both a furan ring and a pyrazole ring, along with a carbonyl chloride group. This combination of functional groups provides the compound with distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIOTXFHIKMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594555 |
Source
|
Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-47-1 |
Source
|
Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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